molecular formula C8H8N2 B3054634 5-Ethylnicotinonitrile CAS No. 61391-07-9

5-Ethylnicotinonitrile

Cat. No.: B3054634
CAS No.: 61391-07-9
M. Wt: 132.16 g/mol
InChI Key: GVLOZYYJDFWMPS-UHFFFAOYSA-N
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Description

5-Ethylnicotinonitrile is an organic compound with the molecular formula C8H8N2 It consists of a pyridine ring substituted with an ethyl group at the 5-position and a nitrile group at the 3-position

Properties

IUPAC Name

5-ethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-2-7-3-8(4-9)6-10-5-7/h3,5-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLOZYYJDFWMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CN=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415999
Record name 5-Ethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61391-07-9
Record name 5-Ethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 3-acetyl-5-bromopyridine with ethylamine, followed by dehydration to form the nitrile group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the ammoxidation of 5-ethylpyridine. This process includes the reaction of 5-ethylpyridine with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, to form the nitrile group.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

    Hydrolysis: 5-Ethylpyridine-3-carboxamide, 5-ethylpyridine-3-carboxylic acid.

    Reduction: 5-Ethyl-3-aminopyridine.

    Substitution: Halogenated or nitrated derivatives of this compound.

Mechanism of Action

The mechanism of action of 5-ethylnicotinonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ethyl group may also contribute to the compound’s overall binding affinity and specificity .

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, modulating their signaling pathways.

Biological Activity

5-Ethylnicotinonitrile, a derivative of nicotinonitrile, is a compound that has attracted attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, molecular mechanisms, and potential therapeutic applications.

This compound is characterized by its ethyl group substitution at the 5-position of the nicotinonitrile structure. Its chemical formula is C10_{10}H10_{10}N2_2, and it possesses a nitrile functional group that may contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, it has been shown to exhibit significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's cytotoxic effects are thought to be mediated through apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
HeLa15.2Apoptosis induction
MCF-712.8Cell cycle arrest

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect may be mediated through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. For example, docking simulations indicate a strong affinity for cyclooxygenase-2 (COX-2) and human serotonin receptors, which are relevant in pain and mood regulation.

Target Protein Binding Affinity (kcal/mol)
COX-2-7.26
Serotonin Receptor-5.35

Case Studies

  • Case Study on Antimicrobial Activity : A study published in Frontiers in Microbiology demonstrated that this compound effectively reduced biofilm formation in Pseudomonas aeruginosa, suggesting its potential as an anti-biofilm agent in clinical settings .
  • Case Study on Anticancer Activity : In a recent investigation, researchers reported that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer, correlating with increased apoptosis markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethylnicotinonitrile
Reactant of Route 2
5-Ethylnicotinonitrile

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